
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester is a chemical compound with the molecular formula C18H16NOP and a molecular weight of 293.299501 . This compound is known for its unique structure, which includes a phosphinous acid group bonded to a diphenyl group and a 3-pyridinylmethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
The synthesis of phosphinous acid, diphenyl-, 3-pyridinylmethyl ester can be achieved through several synthetic routes. One common method involves the reaction of diphenylphosphine with 3-pyridinylmethyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the ester group to an alcohol group. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Biology: This compound is studied for its potential biological activity. It may interact with biological molecules and pathways, making it a candidate for drug development and biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have properties that make it useful in treating certain diseases or conditions.
Industry: In industrial applications, it is used as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of phosphinous acid, diphenyl-, 3-pyridinylmethyl ester involves its interaction with molecular targets and pathways. It can act as a ligand, binding to metal ions and forming complexes that can catalyze chemical reactions. The ester group can undergo hydrolysis to form phosphinic acid derivatives, which may have biological activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Phosphinous acid, diphenyl-, 3-pyridinylmethyl ester can be compared with other similar compounds, such as:
Phosphinous acid, diphenyl-, methyl ester: This compound has a similar structure but with a methyl ester group instead of a 3-pyridinylmethyl ester group. It has different reactivity and applications.
Phosphinous acid, diphenyl-, ethyl ester: Another similar compound with an ethyl ester group. It also has distinct properties and uses.
Phosphinic acid derivatives: These compounds have a phosphinic acid group instead of a phosphinous acid group.
This compound stands out due to its unique combination of functional groups, which gives it distinct reactivity and a wide range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
664980-65-8 |
|---|---|
Molekularformel |
C18H16NOP |
Molekulargewicht |
293.3 g/mol |
IUPAC-Name |
diphenyl(pyridin-3-ylmethoxy)phosphane |
InChI |
InChI=1S/C18H16NOP/c1-3-9-17(10-4-1)21(18-11-5-2-6-12-18)20-15-16-8-7-13-19-14-16/h1-14H,15H2 |
InChI-Schlüssel |
TXKZOBKACZEZQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)OCC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


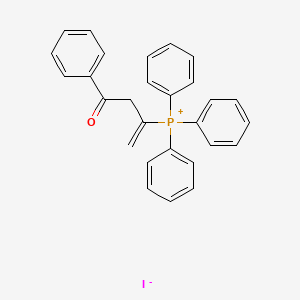
![2',3',4'-Trichloro-2,3,4,5-tetrahydro[1,1'-biphenyl]-2,3-diol](/img/structure/B12532470.png)
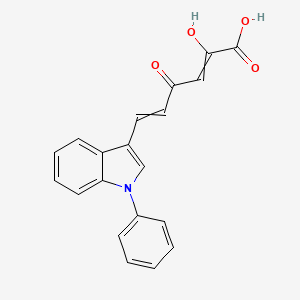
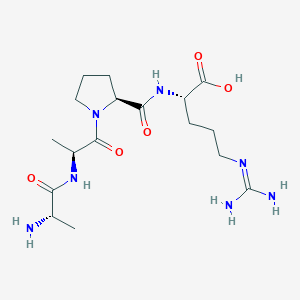
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)

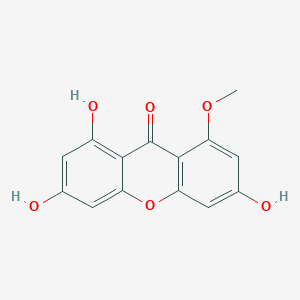
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
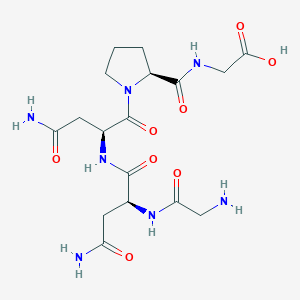



![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
